Derivatives of 1-methyl-1H-pyrazol-5-amine hydrochloride have shown promising anticancer activity against various cancer cell lines [, ]. For example, Hu7691 (B5), a derivative of 1-methyl-1H-pyrazol-5-amine hydrochloride, has demonstrated potent and selective AKT inhibitory activity with reduced cutaneous toxicity, making it a potential candidate for further development as an anticancer agent [].
Several studies showcase the potential of 1-methyl-1H-pyrazol-5-amine hydrochloride derivatives as antimicrobial agents [, , , ]. For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides exhibited potent antibacterial and antifungal activities against various Gram-positive and Gram-negative bacteria and mycotoxic fungal strains [].
Certain 1-methyl-1H-pyrazol-5-amine hydrochloride derivatives demonstrate specific inhibitory activity against AKT (protein kinase B), a key regulator of cell survival and proliferation often overactivated in various cancers [, ]. By inhibiting AKT, these compounds can potentially induce apoptosis and inhibit tumor growth.
GDC-0994 (22), a derivative of 1-methyl-1H-pyrazol-5-amine hydrochloride, has been identified as an orally bioavailable inhibitor of extracellular signal-regulated kinases 1/2 (ERK1/2) []. ERK1/2 are downstream effectors of the RAS/RAF/MEK/ERK signaling pathway, frequently activated in various cancers. Inhibiting this pathway offers potential for treating cancers driven by mutations in BRAF or RAS.
APD791, a 1-methyl-1H-pyrazol-5-amine hydrochloride derivative, exhibits high affinity and selectivity for the 5-hydroxytryptamine 2A (5-HT2A) receptor, acting as a potent antagonist []. This activity makes APD791 a promising candidate for treating conditions associated with 5-HT2A receptor dysfunction, such as cardiovascular diseases and psychiatric disorders.
Research shows the potential of 1-methyl-1H-pyrazol-5-amine hydrochloride derivatives as PET ligands for imaging metabotropic glutamate receptor subtype 2 (mGlu2) []. For example, [11C]MG2-1812, a radiolabeled derivative, exhibited high potency, subtype selectivity, and favorable properties for PET imaging of mGlu2 in the brain. This development holds promise for studying mGlu2 involvement in various CNS disorders.
Novel pyrazole amide derivatives incorporating 1-methyl-1H-pyrazol-5-amine hydrochloride have been synthesized and evaluated for their anti-TMV activity []. Some of these derivatives displayed promising activity against TMV, with compound 3p showing the most potent activity compared to the standard, ningnanmycin. This finding suggests their potential as antiviral agents.
Several studies highlight the application of 1-methyl-1H-pyrazol-5-amine hydrochloride derivatives in developing energetic materials [, ]. By combining the 1-methyl-1H-pyrazol-5-amine scaffold with nitro groups and forming nitrogen-rich salts, researchers have synthesized compounds with high densities, thermal stabilities, and detonation properties. These materials demonstrate potential for use in explosives and propellants.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: